5-(Azidomethyl)pyrimidine-2,4-diamine
Description
Contextualizing the Pyrimidine (B1678525) Scaffold in Chemical Research
The pyrimidine ring system is a cornerstone of heterocyclic chemistry, with a rich history and a pervasive presence in both natural and synthetic compounds. Its significance is deeply rooted in its fundamental role in the building blocks of life and its remarkable versatility as a scaffold for the development of therapeutic agents.
Historical Significance and Broad Utility of Pyrimidine Heterocycles in Medicinal Chemistry
The history of pyrimidines is intrinsically linked to the foundational discoveries of biochemistry and medicinal chemistry. First isolated in 1818, pyrimidine derivatives gained significant attention with the identification of uracil, thymine (B56734), and cytosine as essential components of nucleic acids. nih.govresearchgate.net This biological prevalence has long inspired chemists to explore synthetic pyrimidine analogues for therapeutic purposes. nih.gov
The broad utility of pyrimidine heterocycles in medicinal chemistry is evidenced by the wide array of drugs that incorporate this scaffold. These compounds exhibit a diverse range of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. acs.org The synthetic versatility of the pyrimidine ring allows for extensive structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties. researchgate.net This adaptability has solidified the pyrimidine motif as an "elite heterocyclic leitmotif" in drug discovery. acs.org
Importance of the 2,4-Diaminopyrimidine (B92962) Core as a Privileged Structure in Bioactive Molecules
Within the broader family of pyrimidines, the 2,4-diaminopyrimidine core holds the status of a "privileged structure." This term is used in medicinal chemistry to describe a molecular framework that is capable of binding to multiple biological targets with high affinity. The 2,4-diaminopyrimidine moiety is a key pharmacophore in numerous clinically significant drugs.
A prime example of the importance of this core is in the development of dihydrofolate reductase (DHFR) inhibitors. nih.gov Compounds like trimethoprim (B1683648) (an antibacterial) and pyrimethamine (B1678524) (an antiprotozoal) feature the 2,4-diaminopyrimidine structure and function by selectively inhibiting microbial DHFR over its human counterpart. researchgate.net More recently, this scaffold has been explored for the development of inhibitors for other enzymes, such as cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy. nih.gov The ability of the 2,4-diaminopyrimidine core to engage in specific hydrogen bonding interactions with biological macromolecules is a key determinant of its privileged status. researchgate.net
Defining 5-(Azidomethyl)pyrimidine-2,4-diamine (B6271185): Structural Features and Research Relevance
This compound is a synthetic organic compound that combines the aforementioned privileged 2,4-diaminopyrimidine scaffold with a reactive azidomethyl group at the C-5 position. This specific substitution pattern is not arbitrary; it is a deliberate design choice that imparts unique chemical properties and opens up a range of potential applications.
Strategic Placement of the Azidomethyl Group at the C-5 Position for Orthogonal Reactivity
The placement of the azidomethyl group at the C-5 position of the pyrimidine ring is a key feature of this molecule. The C-5 position is often a site for modification in pyrimidine-based drugs, as substituents at this position can influence binding affinity and selectivity for biological targets. researchgate.netacs.org
More importantly, the azide (B81097) functional group is a cornerstone of "bioorthogonal chemistry." acs.org This field of chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. nih.gov The azide group is particularly well-suited for bioorthogonal reactions due to its small size, metabolic stability, and lack of endogenous counterparts in most biological systems. nih.gov
The azidomethyl group in this compound can participate in a variety of highly specific and efficient chemical transformations, most notably the Staudinger ligation and azide-alkyne cycloadditions (a form of "click chemistry"). nih.govmdpi.com These reactions allow for the covalent attachment of other molecules, such as fluorescent dyes, affinity tags, or drug delivery systems, to the pyrimidine core with high precision. The term "orthogonal reactivity" refers to the ability of the azide to react selectively in the presence of a multitude of other functional groups found in biological systems, a critical feature for applications in chemical biology.
While the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be inferred from related syntheses. A common strategy for introducing an azidomethyl group is through the conversion of a hydroxymethyl precursor. The synthesis could potentially start from a 5-(hydroxymethyl)-2,4-diaminopyrimidine derivative, which could then be converted to a 5-(halomethyl) or 5-(tosyloxymethyl) intermediate, followed by nucleophilic substitution with an azide salt. This approach is analogous to the synthesis of 5-(azidomethyl)-2'-deoxyuridine from its corresponding 5-(hydroxymethyl) nucleoside. nih.gov
Overview of Anticipated Research Trajectories for the Chemical Compound
The unique structural features of this compound suggest several promising avenues for future research. These trajectories are largely based on the combined biological potential of the 2,4-diaminopyrimidine core and the chemical versatility of the azidomethyl group.
Interactive Data Table: Potential Research Applications
| Research Area | Potential Application | Rationale |
| Medicinal Chemistry | Development of targeted therapeutics | The 2,4-diaminopyrimidine core can be designed to bind to a specific biological target (e.g., a kinase or DHFR), while the azide allows for the attachment of a targeting ligand or a cytotoxic agent. |
| Chemical Biology | Probing biological systems | The compound can be used as a chemical probe to label and identify the binding partners of 2,4-diaminopyrimidine-based inhibitors within a cell. |
| Drug Discovery | High-throughput screening | The azide group can be used to immobilize the compound on a solid support for use in affinity-based screening assays to identify new protein targets. |
| Bioconjugation | Creation of novel bioconjugates | The compound can be attached to proteins, nucleic acids, or other biomolecules to create novel hybrid molecules with tailored properties. |
The future of research involving this compound and related compounds will likely focus on leveraging its dual functionality. For instance, in the context of developing more selective anticancer agents, the 2,4-diaminopyrimidine portion could be optimized for potent inhibition of a specific cancer-related enzyme, while the azidomethyl group could be used to attach a tumor-targeting moiety via click chemistry. rsc.org This would allow for the targeted delivery of the therapeutic agent, potentially reducing off-target effects.
Furthermore, in the field of chemical biology, this compound could serve as a valuable tool for activity-based protein profiling. By incorporating it into a cell and then using a bioorthogonal reaction to attach a reporter tag, researchers could identify the specific proteins that interact with the 2,4-diaminopyrimidine scaffold. This information is invaluable for understanding the mechanism of action of existing drugs and for the discovery of new drug targets. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C5H7N7 |
|---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
5-(azidomethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C5H7N7/c6-4-3(2-10-12-8)1-9-5(7)11-4/h1H,2H2,(H4,6,7,9,11) |
InChI Key |
PPAKLZRHXFYJNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)CN=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies for 5 Azidomethyl Pyrimidine 2,4 Diamine
Foundational Synthetic Routes to the 2,4-Diaminopyrimidine (B92962) Core
The 2,4-diaminopyrimidine skeleton is a common motif in a variety of biologically active molecules. Its synthesis can be achieved through several well-established methods, primarily involving the formation of the pyrimidine (B1678525) ring via cyclization reactions or the modification of an existing pyrimidine ring.
Cyclization Reactions for Pyrimidine Ring Formation
The most common and direct approach to the 2,4-diaminopyrimidine core is through the cyclocondensation of guanidine (B92328) with a suitable three-carbon precursor. This method is widely employed due to the ready availability of the starting materials and the efficiency of the ring-closing reaction.
One of the principal variations of this method involves the reaction of guanidine hydrochloride with cyanoacetaldehyde. nih.gov This reaction proceeds to give high yields of 2,4-diaminopyrimidine, particularly under concentrated conditions. nih.gov Other dicarbonyl synthons or their equivalents can also be utilized. For instance, the condensation of guanidine with β-dicarbonyl compounds is a well-established route to substituted 2-aminopyrimidines.
Another effective three-carbon component for this cyclization is β-ethoxyacrylonitrile or its corresponding acetal, cyanoacetaldehyde acetal. The reaction of these precursors with guanidine provides a direct pathway to the 2,4-diaminopyrimidine scaffold.
Table 1: Examples of Cyclization Reactions for 2,4-Diaminopyrimidine Synthesis
| Guanidine Source | Three-Carbon Synthon | Product | Reference(s) |
|---|---|---|---|
| Guanidine hydrochloride | Cyanoacetaldehyde | 2,4-Diaminopyrimidine | nih.gov |
| Guanidine | β-Dicarbonyl compounds | Substituted 2-Aminopyrimidines | |
| Guanidine | β-Ethoxyacrylonitrile | 2,4-Diaminopyrimidine |
Derivatization Strategies for Pre-formed 2,4-Diaminopyrimidines
An alternative to de novo ring synthesis is the modification of an already existing pyrimidine ring. This approach is particularly useful when the desired substitution pattern is not readily accessible through direct cyclization. A common strategy involves the introduction of the amino groups at the C-2 and C-4 positions through nucleophilic substitution of appropriate leaving groups, such as halogens.
For example, a multi-step synthesis can begin with a precursor like 2,4-diamino-6-hydroxypyrimidine. mdpi.com This starting material can be converted to 2,4-diamino-6-chloropyrimidine by treatment with phosphorus oxychloride (POCl₃). mdpi.com The resulting chloropyrimidine is then amenable to further modifications. While in this specific example the chloro group is at the C-6 position, similar strategies can be applied to introduce functionalities at other positions of the pyrimidine ring.
Another derivatization strategy involves the direct amination of a pre-functionalized pyrimidine. For instance, 2-amino-4-chloropyrimidines can be heated with ammonia (B1221849) in a hydroxylated solvent to yield the corresponding 2,4-diaminopyrimidine hydrochloride. rsc.org
Strategies for the Introduction of the Azidomethyl Moiety at C-5
The introduction of the azidomethyl group at the C-5 position of the 2,4-diaminopyrimidine core is typically a two-step process. This involves first installing a reactive handle, such as a halomethyl group, at the C-5 position, followed by a nucleophilic substitution with an azide (B81097) source.
Halogenation at the C-5 Position as a Precursor Step (e.g., Chloromethylation)
Directly introducing a chloromethyl group at the C-5 position of 2,4-diaminopyrimidine can be challenging. However, a common synthetic strategy involves the initial introduction of a different functional group that can be readily converted to the desired halomethyl moiety.
One plausible route is through a Vilsmeier-Haack reaction on the electron-rich 2,4-diaminopyrimidine ring. This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF) to introduce a formyl group (-CHO) at the C-5 position. nih.govwipo.intgoogle.com The resulting 2,4-diamino-5-formylpyrimidine can then be reduced to the corresponding 5-(hydroxymethyl)pyrimidine. nih.gov Subsequent treatment of the 5-(hydroxymethyl) derivative with a chlorinating agent such as thionyl chloride (SOCl₂) would yield the desired 5-(chloromethyl)pyrimidine-2,4-diamine. rsc.orgresearchgate.net
Alternatively, if starting with a 2,4-diamino-5-methylpyrimidine, a benzylic-type halogenation could be employed to introduce a halogen on the methyl group. nih.gov
A more direct approach to functionalizing the C-5 position is through electrophilic halogenation. For instance, 2,4-diaminopyrimidine derivatives can undergo iodination at the C-5 position with reagents like N-iodosuccinimide (NIS) in a suitable solvent such as acetonitrile. mdpi.com This provides a 5-iodo-2,4-diaminopyrimidine, which can be a precursor for further modifications, although not directly leading to a halomethyl group.
Table 2: Potential Routes to 5-(Halomethyl)pyrimidine-2,4-diamine
| Starting Material | Reagents | Intermediate(s) | Final Precursor |
|---|---|---|---|
| 2,4-Diaminopyrimidine | 1. POCl₃, DMF (Vilsmeier-Haack) 2. Reducing agent (e.g., NaBH₄) 3. SOCl₂ | 2,4-Diamino-5-formylpyrimidine 2,4-Diamino-5-(hydroxymethyl)pyrimidine | 5-(Chloromethyl)pyrimidine-2,4-diamine |
Nucleophilic Displacement Reactions with Azide Sources (e.g., Sodium Azide)
Once the 5-(halomethyl)pyrimidine-2,4-diamine precursor is obtained, the azidomethyl group can be introduced through a standard nucleophilic substitution reaction. The halogen atom of the halomethyl group serves as a good leaving group, which can be readily displaced by the azide anion (N₃⁻).
Direct Azidation Methodologies and Their Applicability to Pyrimidine Scaffolds
Direct C-H azidation methodologies, which would circumvent the need for pre-functionalization of the C-5 position, are an area of active research in organic synthesis. These methods often involve the use of transition metal catalysts or photochemical conditions to activate a C-H bond for the introduction of an azide group. nih.gov
For instance, iron-mediated photochemical hydroazidation of unactivated olefins using sodium azide has been reported. nih.gov While this specific method is for olefins, it highlights the ongoing development of direct azidation techniques. The direct C-H functionalization of pyrimidines is a known field of study, though reports of direct azidomethylation are scarce. researchgate.net
Another potential, though less direct, route could be a dehydroxyazidation reaction. A direct synthesis of 5-azidomethyl pyrimidine nucleosides from 5-hydroxymethyl pyrimidine nucleosides has been reported, which offers a more direct conversion of the alcohol to the azide without proceeding through a halide intermediate. The applicability of such a method to the 2,4-diaminopyrimidine scaffold would require further investigation.
Purification and Isolation Techniques for the Chemical Compound
Following the synthesis of 5-(azidomethyl)pyrimidine-2,4-diamine (B6271185), the crude product must be purified to remove unreacted starting materials, reagents, and any byproducts. The selection of a suitable purification technique is critical to obtaining the compound in high purity.
One of the most effective methods for the purification of this compound is column chromatography . A silica (B1680970) gel stationary phase is typically used, with a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (such as ethyl acetate (B1210297) or methanol). The polarity of the eluent is carefully optimized to achieve a good separation between the desired product and impurities. The fractions are collected and analyzed by TLC to identify those containing the pure compound.
Recrystallization is another widely used technique for purifying solid compounds. The choice of solvent is paramount for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. For diaminopyrimidine derivatives, polar solvents such as ethanol (B145695), methanol, or mixtures of ethanol and water are often effective. The crude product is dissolved in a minimal amount of the hot solvent, and upon cooling, the purified compound crystallizes out of the solution, leaving the impurities dissolved.
In some cases, an acid-base extraction can be employed to separate the basic diaminopyrimidine product from non-basic impurities. The crude mixture is dissolved in an organic solvent and washed with an acidic aqueous solution. The basic product protonates and moves into the aqueous phase. The aqueous layer is then separated, neutralized with a base to deprotonate the product, and the purified compound is extracted back into an organic solvent.
The final isolated product is typically dried under vacuum to remove any residual solvents. The purity of the final compound is often assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Spectroscopic Characterization Techniques for Structural Elucidation
The definitive identification and structural confirmation of this compound are accomplished through a combination of spectroscopic methods. These techniques provide detailed information about the molecular structure, functional groups, and elemental composition of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of a molecule. For this compound, both ¹H NMR and ¹³C NMR are employed.
In the ¹H NMR spectrum, the protons of the two amino groups (-NH₂) at the C2 and C4 positions of the pyrimidine ring are expected to appear as broad singlets. The chemical shift of these protons can vary depending on the solvent and concentration. The single proton on the pyrimidine ring (H-6) would typically resonate as a sharp singlet in the aromatic region of the spectrum. The two protons of the azidomethyl group (-CH₂N₃) are expected to appear as a singlet, with a chemical shift influenced by the electronegative azide group.
Table 1: Expected ¹H NMR Spectral Data for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -NH₂ (C2 and C4) | 5.0 - 7.0 | Broad Singlet |
| -CH (C6) | 7.5 - 8.5 | Singlet |
In the ¹³C NMR spectrum, each carbon atom in the molecule will produce a distinct signal. The carbon atoms of the pyrimidine ring will appear in the downfield region of the spectrum. The carbon of the azidomethyl group will have a characteristic chemical shift due to the attached nitrogen atoms.
High-Resolution Mass Spectrometry (HRMS) is utilized to accurately determine the molecular weight and elemental composition of this compound. This technique provides a highly precise mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous confirmation of the molecular formula. The experimentally determined exact mass is compared with the theoretically calculated mass for the proposed formula (C₅H₇N₇), and a close match (typically within a few parts per million) confirms the elemental composition.
Table 2: HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass | Observed Exact Mass (m/z) |
|---|
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the azide and amine functional groups.
The most prominent and diagnostic peak will be the strong, sharp absorption band for the asymmetric stretching vibration of the azide group (-N₃), which typically appears in the region of 2100-2160 cm⁻¹. The N-H stretching vibrations of the primary amino groups (-NH₂) are expected to appear as one or two bands in the range of 3100-3500 cm⁻¹. Other characteristic peaks would include C-H stretching and bending vibrations, as well as C=C and C=N stretching vibrations from the pyrimidine ring.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Azide (-N₃) | Asymmetric Stretch | 2100 - 2160 |
| Amine (N-H) | Stretch | 3100 - 3500 |
| Aromatic (C-H) | Stretch | ~3000 - 3100 |
Chemical Reactivity and Derivatization Potential of 5 Azidomethyl Pyrimidine 2,4 Diamine
Reactivity Profile of the Azide (B81097) Functional Group
The azidomethyl group at the C-5 position of the pyrimidine (B1678525) ring is a key site for a variety of chemical modifications. Its reactivity is characterized by the ability to undergo cycloaddition reactions, selective reduction to an amine, and conversion into highly reactive nitrene intermediates.
While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry," the azide group can participate in a broader range of 1,3-dipolar cycloadditions. A significant area of exploration involves strain-promoted azide-alkyne cycloaddition (SPAAC), which obviates the need for a cytotoxic copper catalyst. magtech.com.cnnih.gov This approach utilizes strained cycloalkynes, such as dibenzocyclooctynes (DIBO), which react spontaneously with azides due to the high ring strain. magtech.com.cnnih.gov The reaction of 5-(azidomethyl)pyrimidine-2,4-diamine (B6271185) with a strained alkyne would lead to the formation of a stable triazole linkage, a valuable tool for bioconjugation and materials science. magtech.com.cnnih.gov
Furthermore, the azide group can react with strained alkenes, such as trans-cyclooctene (B1233481) (TCO), in a strain-promoted azide-alkene cycloaddition (SPAAC). nih.gov This reaction proceeds through a 1,3-dipolar cycloaddition mechanism to form a triazoline intermediate, which can have various subsequent reaction pathways. nih.govuky.edu These catalyst-free cycloaddition reactions are particularly useful in biological systems where the introduction of a metal catalyst is undesirable.
| Dipolarophile Type | Reaction Name | Key Features | Resulting Heterocycle |
| Strained Alkyne (e.g., DIBO) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Catalyst-free, fast reaction kinetics. nih.gov | Triazole |
| Strained Alkene (e.g., TCO) | Strain-Promoted Azide-Alene Cycloaddition | Catalyst-free, forms an intermediate that can undergo further reactions. nih.gov | Triazoline |
| Azidium Ions | Azidium Ion-Alkene Cycloaddition | Forms a triazolinium ion directly. uky.edu | Triazolinium ion |
The conversion of the azidomethyl group to an aminomethyl group is a crucial transformation, yielding 5-(aminomethyl)pyrimidine-2,4-diamine, a valuable building block. A premier method for this selective reduction is the Staudinger reaction. wikipedia.orgorganicchemistrytutor.comorganic-chemistry.org This reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine, to form an iminophosphorane intermediate. wikipedia.orgalfa-chemistry.com Subsequent hydrolysis of this intermediate yields the primary amine and a phosphine oxide byproduct. wikipedia.org The Staudinger reduction is exceptionally mild and chemoselective, leaving other functional groups, including the diaminopyrimidine core, intact. organic-chemistry.org
Alternative reduction methods include catalytic hydrogenation. However, care must be taken to avoid reduction of the pyrimidine ring. Another method that has been used for the selective reduction of azido (B1232118) groups on heterocyclic rings is the use of tin(II) chloride (SnCl2) in methanol, which has been shown to selectively reduce the γ-azido group in 2,4,6-triazidopyridines. rsc.org
| Reagent | Reaction Name | Conditions | Key Advantages |
| Triphenylphosphine (PPh3), then H2O | Staudinger Reduction | Mild, typically room temperature. commonorganicchemistry.com | High chemoselectivity, avoids harsh reagents. organic-chemistry.org |
| Tin(II) Chloride (SnCl2) | - | Methanol, room temperature. rsc.org | Offers selectivity for specific azide positions in polyazido systems. rsc.org |
Beyond cycloadditions and reductions, the azido group can be transformed into other reactive species. Thermal or photochemical decomposition of the azide leads to the extrusion of dinitrogen gas and the formation of a highly reactive nitrene intermediate. rsc.orgresearchgate.net This nitrene can then undergo a variety of subsequent reactions, including C-H insertion, aziridination of alkenes, or rearrangement. rsc.org The specific outcome is dependent on the reaction conditions and the molecular environment. For instance, photolysis of azides in the presence of secondary amines can lead to different products depending on the nature of the initially formed singlet or triplet nitrene. nih.gov The singlet nitrene may isomerize and react with the amine, while the triplet nitrene can abstract hydrogen atoms. nih.gov
The azide can also react with various nucleophiles. For example, the reaction with phosphines to form iminophosphoranes is the basis of the Staudinger ligation, a powerful tool for bioconjugation. wikipedia.org
Modifications and Functionalizations of the Pyrimidine Ring System
The 2,4-diaminopyrimidine (B92962) core of the title compound is an electron-rich aromatic system, which dictates its reactivity towards electrophiles and influences the properties of the exocyclic amino groups.
The two amino groups at the C-2 and C-4 positions are strong activating groups, increasing the electron density of the pyrimidine ring and making it more susceptible to electrophilic attack compared to unsubstituted pyrimidine. Electrophilic substitution would be directed to the C-5 position, though this position is already substituted in the title compound. However, the high electron density also makes the ring more prone to oxidation.
In terms of nucleophilic aromatic substitution (SNAr), the reactivity of the pyrimidine ring is significantly influenced by the substituents present. In dihalopyrimidines, the C-4 position is generally more reactive towards nucleophilic attack than the C-2 position. stackexchange.comacs.org However, the presence of strong electron-donating amino groups in this compound would generally deactivate the ring towards nucleophilic attack, unless a leaving group is present at a position activated by the nitrogen atoms of the ring. The introduction of electron-withdrawing groups at other positions on the ring can significantly alter this reactivity and regioselectivity. nih.gov
The exocyclic amino groups at the C-2 and C-4 positions can undergo a variety of chemical transformations, providing another avenue for derivatization. These primary amino groups can be acylated by reacting with acyl chlorides or anhydrides. semanticscholar.orgrsc.org Depending on the reaction conditions, mono- or di-acylated products can be obtained. For instance, treatment of 2-aminopyrimidines with benzoyl chlorides in the presence of a base like triethylamine (B128534) can lead to the formation of N,N-dibenzoyl derivatives. semanticscholar.org Selective hydrolysis of these diacyl derivatives can then yield the mono-acylated product. semanticscholar.org
These amino groups can also be alkylated, although controlling the degree of alkylation can be challenging. Furthermore, under harsh acidic conditions, the amino groups can be hydrolyzed to hydroxyl groups, transforming the 2,4-diaminopyrimidine into a 2-amino-4-hydroxypyrimidine or a 4-amino-2-hydroxypyrimidine. acs.org The regioselectivity of this hydrolysis can be influenced by other substituents on the pyrimidine ring. acs.org It has been observed that the presence of an electron-donating nitrogen linked to the C-6 position can direct hydrolysis to the C-2 position. acs.org
| Reaction Type | Reagents | Potential Products |
| Acylation | Acyl chlorides, Anhydrides | Mono- or di-acylated pyrimidines. semanticscholar.org |
| Hydrolysis | Strong acid (e.g., 6 M HCl) | Hydroxypyrimidines. acs.org |
| Condensation | Aldehydes, Ketones | Imine derivatives. nih.gov |
Applications in Bioorthogonal and Click Chemistry with 5 Azidomethyl Pyrimidine 2,4 Diamine
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Primary Bioorthogonal Tool
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of click chemistry and a primary method for modifying molecules like 5-(Azidomethyl)pyrimidine-2,4-diamine (B6271185). This reaction joins the azidomethyl group with a terminal alkyne to form a stable triazole linkage. The reaction is renowned for its high yield, specificity, and compatibility with a wide range of functional groups, making it exceptionally suitable for bioconjugation. organic-chemistry.org
The CuAAC is a variant of the Huisgen 1,3-dipolar cycloaddition; however, the copper(I) catalyst fundamentally alters the mechanism from a concerted to a stepwise process, which dictates the reaction's outcome. nih.gov The uncatalyzed thermal reaction is slow and typically yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. organic-chemistry.org In contrast, the copper(I)-catalyzed reaction proceeds exclusively to form the 1,4-disubstituted 1,2,3-triazole. nih.gov
The catalytic cycle is understood to involve the following key steps:
Formation of a Copper-Acetylide: The copper(I) catalyst reacts with the terminal alkyne, significantly lowering the pKa of the acetylenic proton and facilitating the formation of a copper-acetylide intermediate. nih.govresearchgate.net
Activation of the Azide (B81097): The azide group of this compound coordinates to the copper center of the copper-acetylide complex. Some mechanistic proposals suggest a dinuclear copper cluster where one copper atom binds the acetylide and the other activates the azide. researchgate.netresearchgate.net
Cycloaddition: A stepwise cyclization occurs, leading to a six-membered copper-containing metallacycle intermediate. nih.gov
Rearomatization and Catalyst Regeneration: This intermediate rearranges and, upon protonolysis, collapses to the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the copper(I) catalyst for the next cycle.
This mechanism ensures that the reaction is highly regioselective, a critical feature for applications where precise molecular connectivity is essential. Density functional theory (DFT) calculations have supported the intermediacy of copper acetylides and demonstrated that the energy barrier for forming the 1,4-isomer is significantly lower than that for the 1,5-isomer, explaining the observed regioselectivity. researchgate.net
For the successful conjugation of this compound to sensitive biological molecules, careful optimization of the CuAAC reaction conditions is crucial to maximize yield and preserve the integrity of the conjugation partners. Key parameters include the copper source, ligands, reducing agents, and solvent systems. nih.gov
The active catalyst is copper(I), which can be unstable. A common and effective strategy is to generate it in situ from a stable copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent. researchgate.net Sodium ascorbate (B8700270) is the most widely used reductant for this purpose. nih.gov
The use of copper-chelating ligands is vital in bioconjugation protocols. These ligands serve multiple purposes: they stabilize the Cu(I) oxidation state, prevent copper-mediated damage to biomolecules from reactive oxygen species, and can accelerate the reaction rate. researchgate.netmdpi.com Tris-(hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand frequently employed for this purpose. For bioconjugation, using at least five equivalents of ligand relative to copper is often recommended to protect sensitive substrates like proteins. nih.gov
| Parameter | Recommended Condition | Purpose / Rationale |
| Copper Source | Copper(II) Sulfate (CuSO₄) | Stable precursor for in situ generation of Cu(I). |
| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to the active Cu(I) catalyst. |
| Ligand | THPTA (or other water-soluble variants) | Stabilizes Cu(I), accelerates the reaction, and protects biomolecules from oxidative damage. A 5:1 ligand-to-copper ratio is often optimal. nih.gov |
| Solvent | Aqueous buffers (e.g., phosphate (B84403) buffer, pH 7) | Ensures compatibility with most biological systems. Co-solvents like DMSO or Cyrene™ can be used for less soluble reactants. beilstein-journals.org |
| Additives | Aminoguanidine | Can be included to scavenge reactive byproducts of ascorbate oxidation that might otherwise modify proteins. nih.gov |
| Reactant Order | Premix CuSO₄ and ligand before adding to substrates. Add sodium ascorbate last to initiate the reaction. nih.gov | Prevents undesirable side reactions between ascorbate and copper in the absence of a stabilizing ligand. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Metal-Free Bioconjugation
To circumvent the cellular toxicity associated with the copper catalyst required for CuAAC, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a truly bioorthogonal alternative. researchgate.net This reaction utilizes a strained cyclooctyne (B158145), which reacts spontaneously with the azide of this compound without the need for any metal catalyst. The driving force for the reaction is the release of ring strain (~18 kcal/mol) in the cyclooctyne, which dramatically accelerates the cycloaddition. rsyn.fyi
The absence of a metal catalyst makes SPAAC exceptionally well-suited for applications in living systems, including live cell imaging and tracking of biomolecules in real-time. rsyn.fyinih.gov The azidomethyl group is bio-inert and does not interfere with native cellular processes, allowing molecules like this compound to be used as chemical reporters. nih.gov
Research on related 5-azidomethyluracil and 5-azidouridine nucleosides has demonstrated the power of SPAAC for live-cell applications. researchgate.netnih.govnih.gov When these azido-pyrimidines are reacted with cyclooctyne derivatives, the resulting triazole products are often fluorescent, enabling "light-up" imaging of cellular components or processes without the need for a separate fluorophore. nih.govnih.gov This approach has been successfully used to visualize biomolecules in MCF-7 cancer cells. nih.gov The reaction of this compound with a strained alkyne would proceed under physiological conditions (aqueous media, ambient temperature), ensuring that cellular morphology and viability are maintained. researchgate.netresearchgate.net
Other Bioorthogonal Reactions Applicable to the Azidomethyl Functionality
While cycloaddition reactions are the most common strategies for conjugating azides, other bioorthogonal reactions can also be applied to the azidomethyl group of this compound, offering alternative pathways for covalent modification.
The Staudinger ligation is one of the earliest developed bioorthogonal reactions. nih.gov It involves the reaction between an azide and a phosphine (B1218219), typically a triarylphosphine engineered with an ortho-ester trap. sigmaaldrich.com The reaction proceeds through the initial formation of an aza-ylide intermediate. thermofisher.com In the ligation variant, this intermediate undergoes an intramolecular rearrangement and hydrolysis to form a stable amide bond, covalently linking the two reaction partners. sigmaaldrich.comthermofisher.com
Key features of the Staudinger ligation include:
High Chemoselectivity: Azides and phosphines are mutually reactive and orthogonal to nearly all functional groups found in biological systems. sigmaaldrich.com
Biocompatibility: The reaction proceeds in aqueous environments at physiological pH and temperature. nih.gov
Metal-Free: Like SPAAC, it does not require a cytotoxic metal catalyst.
Despite its utility, the classic Staudinger ligation often suffers from slow reaction kinetics and the susceptibility of phosphine reagents to air oxidation. website-files.com However, it remains a valuable tool, particularly when orthogonality to azide-alkyne cycloaddition reactions is required for multi-labeling experiments. The azidomethyl group on the pyrimidine (B1678525) ring is fully compatible with this chemistry, providing another metal-free route for conjugation.
Inverse Electron-Demand Diels-Alder Reactions (e.g., with Tetrazines)
A comprehensive review of scientific literature and chemical databases reveals no specific data or research findings on the application of this compound as a dienophile in inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines. The principles of bioorthogonal and click chemistry, particularly the IEDDA reaction, rely on specific electronic and functional group pairings for efficient and selective ligation.
The IEDDA reaction is a powerful bioorthogonal tool characterized by the rapid cycloaddition of an electron-poor diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile. wikipedia.org Common dienophiles for this reaction are strained alkenes and alkynes, such as trans-cyclooctenes (TCO), norbornenes, and cyclopropenes. nih.gov The rate of these reactions is governed by the energy gap between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the diene. researchgate.net Electron-donating groups on the dienophile raise its HOMO energy, facilitating a faster reaction with the electron-deficient tetrazine.
The functional groups present in this compound are an azidomethyl group (-CH₂N₃), a pyrimidine ring, and two amine groups. The azido (B1232118) group is a cornerstone of bioorthogonal chemistry, but its reactivity is primarily exploited in two other major classes of click reactions:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction involves the [3+2] cycloaddition of an organic azide with a strained cyclooctyne. It is a widely used copper-free click reaction. wikipedia.org
Staudinger Ligation: This reaction involves the formation of an amide bond from an azide and a phosphine derivative. wikipedia.org
The azido group itself does not possess the electronic properties of an electron-rich alkene or alkyne that are required for it to act as a dienophile in an IEDDA reaction with a tetrazine. The primary role of azides in bioorthogonal chemistry is as a 1,3-dipole in cycloaddition reactions with alkynes.
While the pyrimidine core is part of a heterocyclic system, and the amine groups are electron-donating, there is no evidence in the reviewed literature to suggest that the this compound molecule as a whole, or the azidomethyl group specifically, participates as a dienophile in IEDDA reactions with tetrazines.
Role As a Chemical Building Block and Research Tool
Contribution to the Synthesis of Complex Molecular Architectures
The structural framework of 5-(azidomethyl)pyrimidine-2,4-diamine (B6271185) is instrumental in the synthesis of diverse and complex molecules, including novel heterocyclic systems and advanced chemical probes.
The diaminopyrimidine structure is a foundational component in the synthesis of fused heterocyclic systems, which are core structures in many pharmacologically active compounds. nih.govderpharmachemica.com Synthetic strategies often utilize the amino groups of the pyrimidine (B1678525) ring to build additional fused rings, leading to the creation of diverse molecular libraries. nih.govderpharmachemica.comderpharmachemica.comresearchgate.net For instance, diaminopyrimidine scaffolds can be elaborated into biologically active fused systems like pyrazolopyrimidines, triazolopyrimidines, and pyrido[2,3-d]pyrimidines. nih.govderpharmachemica.com The azidomethyl group on the core structure offers a further point for chemical modification. The azide (B81097) can be readily converted to an amine via reduction (e.g., catalytic hydrogenation), which can then participate in cyclization reactions to form new rings. nih.gov Alternatively, the azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes, to form triazole rings, effectively fusing a five-membered heterocyclic ring to the pyrimidine scaffold. acs.org
Table 1: Examples of Fused Pyrimidine Systems Derived from Pyrimidine Scaffolds
| Fused Heterocycle Class | Synthetic Precursor Type | Potential Biological Relevance |
|---|---|---|
| Pyrazolopyrimidines | Diaminopyrimidine derivatives | Anti-cancer agents nih.gov |
| Triazolopyrimidines | Hydrazinylpyrimidines | Adenosine receptor affinity derpharmachemica.com |
| Pyrrolopyrimidines | Aminopyrimidine derivatives | Anti-infective and anti-cancer compounds nih.gov |
| Purines / Pteridines | Substituted pyrimidines | Diverse pharmacological properties derpharmachemica.com |
The pyrimidine-2,4-diamine core has been extensively used as a scaffold to construct kinase inhibitors and other chemical probes. nih.govacs.org This framework is well-suited for targeting the hinge region of kinases, a conserved structural element in this large family of enzymes. nih.gov By modifying the substituents on this core, researchers can develop potent and selective inhibitors for specific kinases, including understudied kinases implicated in neurodegeneration. nih.govacs.orgacs.org The presence of the azidomethyl group provides a crucial handle for creating multi-functional probes. This "click chemistry" handle allows for the attachment of reporter groups, such as biotin (B1667282) for affinity purification or fluorophores for imaging, after the probe has interacted with its biological target. nih.govnih.gov This modular approach facilitates the development of probes for activity-based protein profiling (ABPP) and other chemical biology applications designed to study enzyme function and identify new drug targets. nih.gov
Applications in Chemical Biology Research
The bioorthogonal nature of the azidomethyl group makes this pyrimidine derivative an invaluable tool for studying biological systems, enabling the precise labeling of biomolecules, identification of drug targets, and visualization of cellular processes.
The azidomethyl group is a key functional group for bioorthogonal chemistry, allowing for the specific labeling of biomolecules without disrupting cellular processes. nih.govnih.gov The most common reactions involving azides are the Staudinger-Bertozzi ligation with phosphines and the strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctynes. nih.govnih.govnih.gov
In the context of nucleic acids, derivatives such as 5-azidomethyl-dUTP can be enzymatically incorporated into DNA by various DNA polymerases during processes like primer extension, reverse transcription, and the polymerase chain reaction (PCR). rsc.orgresearchgate.netoup.comjenabioscience.com This allows for the production of azide-modified DNA probes. rsc.orgoup.com Once incorporated, the azide serves as a chemical handle for attaching other molecules, such as fluorescent dyes or affinity tags, via click chemistry. rsc.orgresearchgate.net While the 5-azidomethyl modification can sometimes be sterically demanding for polymerases, alternative linkers have been developed to improve incorporation efficiency. oup.comresearchgate.net This method has been successfully used to label DNA for subsequent functionalization and analysis. rsc.orgresearchgate.net Similarly, azide-modified nucleotides can be incorporated into RNA, providing a tool for RNA labeling and visualization. researchgate.net
Table 2: Enzymatic Incorporation of Azide-Modified Nucleotides
| Azide-Modified Nucleotide | Polymerase/Enzyme | Application | Finding |
|---|---|---|---|
| 5-Azidomethyl-dUTP (AM-dUTP) | DNA Polymerases | DNA Labeling via PCR | Successfully incorporated, but can destabilize duplex and show steric hindrance. rsc.orgoup.com |
| 6-Azidohexanamidopropargyl-dUTP (AHP-dUTP) | DNA Polymerases | DNA Labeling via PCR | Designed to overcome steric hindrance of AM-dUTP; shows high incorporation efficiency. oup.com |
| 5-Azidomethyl-UTP | CutA Nucleotidyltransferase | 3'-end RNA Labeling | Efficiently incorporated into the 3' end of RNA transcripts for subsequent functionalization. researchgate.net |
Identifying the molecular targets of bioactive compounds is a critical step in drug discovery and chemical biology. nih.govnih.gov The pyrimidine-2,4-diamine scaffold is a recognized "privileged structure" used to develop inhibitors for various protein families, particularly kinases. nih.govmdpi.com By incorporating an azidomethyl group into such a scaffold, a powerful chemical probe can be created for target identification. nih.gov
The general strategy, often called activity-based protein profiling or affinity-based probe chemistry, involves three steps:
A cell or cell lysate is treated with the azide-containing probe, which binds to its protein target(s).
A reporter tag containing a reactive alkyne group (e.g., biotin-alkyne or a fluorescent-alkyne) is added. A highly specific click chemistry reaction (e.g., CuAAC or SPAAC) covalently links the reporter tag to the probe, which is now bound to its target protein. nih.gov
The tagged protein-probe complex can then be isolated (e.g., using streptavidin beads if biotin was used) and identified using techniques like mass spectrometry. nih.gov
This approach allows for the direct identification of protein targets in complex biological mixtures and has been successfully used to identify targets of various bioactive molecules. nih.govnih.gov Pyrimidine-based probes are particularly useful for profiling kinases and validating them as therapeutic targets. nih.govacs.org
Fluorescent labeling is a cornerstone of modern cell biology, enabling the visualization of biomolecules and cellular structures. rsc.orgmdpi.comyoutube.com The azidomethyl group on the pyrimidine scaffold is an excellent tool for fluorescent tagging. nih.gov Following the enzymatic incorporation of an azidomethyl-pyrimidine nucleotide into DNA or RNA, or the binding of an azide-bearing probe to its protein target, a fluorescent dye functionalized with a reactive partner (like a cyclooctyne (B158145) or terminal alkyne) can be "clicked" on. nih.govrsc.orgresearchgate.net
This two-step labeling strategy offers several advantages over using pre-labeled fluorescent nucleotides. It separates the enzymatic/binding step from the labeling step, allowing for the use of small, non-bulky azido-nucleotides that are better substrates for polymerases. oup.com After incorporation, a wide variety of fluorescent dyes can be attached, enabling multicolor imaging and fluorescence resonance energy transfer (FRET) studies. researchgate.net Pyrimidine-based fluorescent probes have been developed for various imaging applications, including monitoring pH changes in mitochondria during mitophagy and visualizing cancer cells in vivo. nih.govbohrium.comfrontiersin.orgnih.gov The click chemistry approach has been successfully used for the fluorescent labeling of DNA in fixed cells and for imaging biomolecules in living cells and organisms. nih.govnih.gov
Design of Biologically Active Conjugates (e.g., Enzyme Inhibitors, Antimicrobial Agents)
This compound serves as a quintessential building block in the design of complex, biologically active conjugates. Its utility stems from a bifunctional nature: the 2,4-diaminopyrimidine (B92962) core is a well-established pharmacophore known for its interaction with various biological targets, while the 5-azidomethyl group provides a reactive handle for covalent attachment to other molecules through highly efficient and specific "click chemistry" reactions. sigmaaldrich.comnih.gov This combination allows for the modular assembly of novel therapeutic and diagnostic agents.
The primary method for conjugation involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. sigmaaldrich.com This reaction joins the azide group of this compound with a terminal alkyne on a target molecule to form a stable 1,2,3-triazole linkage. nih.gov This approach has been widely adopted for creating sophisticated bioconjugates, including peptide-drug conjugates (PDCs), due to its reliability, specificity, and biocompatibility. nih.govnih.gov
Enzyme Inhibitors:
The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, famously found in inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis. acs.org By using this compound, researchers can conjugate this DHFR-inhibiting core to targeting moieties such as peptides or antibodies. This strategy aims to deliver the inhibitor specifically to cancer cells or pathogenic microbes, thereby increasing efficacy and reducing off-target effects.
Recent research has highlighted the versatility of the pyrimidine core in targeting various kinases, which are often dysregulated in cancer. nih.gov For instance, pyrimidine-based derivatives have been successfully designed as potent inhibitors of:
Focal Adhesion Kinase (FAK) nih.gov
Epidermal Growth Factor Receptor (EGFR) nih.gov
Aurora Kinase acs.org
PIM-1 Kinase rsc.org
The "click-to" approach enabled by the 5-azidomethyl group allows for the rapid synthesis of libraries of potential kinase inhibitors by conjugating the pyrimidine core to various alkyne-modified fragments, facilitating structure-activity relationship (SAR) studies. nih.gov
Antimicrobial Agents:
The development of novel antimicrobial agents is critical for combating drug-resistant pathogens. Conjugation strategies offer a promising avenue for enhancing the efficacy and selectivity of antimicrobial compounds. nih.govmdpi.com Antimicrobial peptides (AMPs), which often act by disrupting microbial membranes, can be conjugated to the 2,4-diaminopyrimidine moiety. nih.govscienceopen.com Such conjugates could exhibit a dual mechanism of action: membrane permeabilization by the peptide component and enzymatic inhibition by the pyrimidine component. Experimental evidence has shown that pyrimidine-peptide conjugates can be transported into fungal cells like Candida albicans, demonstrating the feasibility of using peptides to deliver pyrimidine-based antifungal agents. nih.gov
The table below summarizes the design principles for creating biologically active conjugates using this compound.
| Conjugate Type | Target Molecule (with alkyne) | Rationale / Application | Key References |
| Enzyme Inhibitors | Peptides, Antibodies, Small Molecule Fragments | Targeted delivery to cancer cells; Inhibition of key enzymes like DHFR and various kinases. | nih.gov, acs.org, rsc.org |
| Antimicrobial Agents | Antimicrobial Peptides (AMPs) | Dual mechanism of action; Enhanced cell penetration; Combating antibiotic resistance. | nih.gov, nih.gov, mdpi.com |
| Targeted Therapeutics | Cell-targeting ligands (e.g., folate, RGD peptides) | Selective accumulation of the cytotoxic 2,4-diaminopyrimidine core in diseased tissues. | nih.gov |
Interdisciplinary Applications Beyond Life Sciences
The unique chemical properties of this compound, particularly the presence of the azide group, extend its utility beyond traditional life science applications into the realms of material science and polymer chemistry. ugent.be The azide serves as a universal anchor for immobilization and functionalization through click chemistry, enabling the modification of surfaces and the synthesis of advanced polymers. sigmaaldrich.comnih.gov
Material Science and Surface Functionalization
In material science, the ability to precisely control the chemical composition of a surface is paramount for designing materials with specific properties. The azide group on this compound allows it to be covalently attached to surfaces that have been pre-functionalized with alkyne groups. This "clicking-to" a surface is a robust and efficient method for surface modification. researchgate.net
This technique can be applied to a wide variety of materials, including:
Colloidal Polymer Microspheres: Polystyrene microspheres can be modified to feature azide groups on their surface, which can then be "clicked" with alkyne-terminated molecules. researchgate.net Conversely, alkyne-functionalized microspheres could be coated with this compound. This functionalization can alter the surface properties, such as hydrophilicity, charge, and biocompatibility.
Nanoparticles: Gold, iron oxide, or silica (B1680970) nanoparticles can be functionalized with alkyne-containing ligands, making them ready for conjugation with azido-pyrimidines. The pyrimidine moiety could introduce specific recognition capabilities or catalytic properties to the nanoparticle surface.
Graphene and Carbon Nanotubes: Pyrimidine polymers have been used as precursors for nitrogen-containing graphene-like structures, highlighting the role of pyrimidines in advanced carbon materials. rsc.org The azide group of this compound offers a direct route to functionalize the surfaces of graphene or nanotubes to modulate their electronic properties or interface them with biological systems.
The pyrimidine core itself can impart valuable properties to a material. Pyrimidine rings have been incorporated into materials to enhance thermal stability and have been investigated for applications in electronics and as flame retardants for epoxy resins. rsc.orgacs.org
Polymer Chemistry and Advanced Conjugate Development
Click chemistry has become an indispensable tool for polymer chemists, enabling quantitative side-chain modification, the coupling of large macromolecules, and the synthesis of complex polymer architectures. ugent.be this compound is an ideal building block for the post-polymerization modification of alkyne-containing polymers. sigmaaldrich.comugent.be
This "click-to" functionalization strategy allows for the creation of advanced polymers where the 2,4-diaminopyrimidine unit is appended as a functional side group. This approach is highly modular and offers several advantages:
Synthesis of Functional Polymers: Polymers with precisely controlled densities of pyrimidine groups can be synthesized. This is useful for creating materials where the pyrimidine acts as a ligand for metal coordination, a site for hydrogen bonding, or a biologically active moiety.
Drug-Polymer Conjugates: The compound can be clicked onto biocompatible polymer backbones, such as polyethylene (B3416737) glycol (PEG), to create drug-polymer conjugates. nih.gov This strategy is often used in drug delivery to improve the solubility, stability, and pharmacokinetic profile of a therapeutic agent. nih.gov
Development of Smart Materials: By incorporating the pyrimidine unit into stimuli-responsive polymers, materials could be designed that release the biologically active pyrimidine in response to specific triggers, such as a change in pH. whiterose.ac.uk
The table below outlines potential applications in these interdisciplinary fields.
| Application Area | Technique | Resulting Material/Product | Potential Function of Pyrimidine Moiety | Key References |
| Material Science | Surface functionalization via CuAAC | Pyrimidine-coated microspheres, nanoparticles, or graphene | Altered surface energy, biological recognition, electronic properties | , researchgate.net, rsc.org |
| Polymer Chemistry | Post-polymerization modification | Functionalized polymers (e.g., PEG-pyrimidine) | Biologically active side-chain, drug delivery vehicle, ligand for metal ions | nih.gov, ugent.be, sigmaaldrich.com |
| Advanced Conjugates | "Click-to" synthesis | Polymer-drug conjugates, hydrogels | Controlled release of a therapeutic agent, cross-linking agent | nih.gov, whiterose.ac.uk |
Computational and Theoretical Investigations of 5 Azidomethyl Pyrimidine 2,4 Diamine
Molecular Modeling and Docking Studies to Predict Ligand-Target Interactions
No specific molecular modeling or docking studies for 5-(Azidomethyl)pyrimidine-2,4-diamine (B6271185) have been published. Such studies for analogous compounds, like 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines, have been used to explore potential interactions with biological targets such as dihydrofolate reductase, but this data cannot be directly extrapolated to the azidomethyl derivative. nih.gov
Structure-Activity Relationship (SAR) Studies via Computational Approaches
There are no dedicated computational Structure-Activity Relationship (SAR) studies available for this compound. SAR analyses are typically performed on a series of related analogues to determine how chemical modifications influence biological activity. nih.gov Without a synthesized and tested series including this compound, a computational SAR study is not feasible.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Specific quantum chemical calculations detailing the electronic structure and reactivity of this compound are not available in the reviewed literature. While general methodologies for such calculations are well-established and have been applied to other pyrimidine (B1678525) derivatives to determine properties like molecular geometry and vibrational frequencies, these have not been specifically applied to the target compound. researchgate.netrsc.org
Conclusion and Future Research Directions
Summary of the Compound's Significance in Contemporary Academic Research
The significance of 5-(Azidomethyl)pyrimidine-2,4-diamine (B6271185) in modern research stems from the synergistic combination of its two core components: the pyrimidine-2,4-diamine nucleus and the azide (B81097) functional group. The pyrimidine (B1678525) ring is a fundamental heterocycle with a long history in medicinal chemistry, forming the core of essential biomolecules like nucleic acids (e.g., thymine (B56734) and cytosine) and vitamins. Derivatives of pyrimidine, particularly 2,4-diaminopyrimidines, are recognized as privileged scaffolds in drug discovery, exhibiting a wide range of biological activities. Numerous analogues have been developed as potent anticancer agents, demonstrating the ability to induce cell cycle arrest and apoptosis in cancer cell lines.
The true contemporary significance of this compound, however, is unlocked by the presence of the azidomethyl group. The azide functional group is exceptionally valuable in the field of bioorthogonal chemistry. It is small, biocompatible, and largely unreactive toward endogenous functional groups found in biological systems, making it an ideal chemical handle. This allows this compound to serve as a sophisticated chemical probe. It can potentially be metabolized or targeted to specific cellular components, after which the azide group can undergo highly selective ligation reactions, such as the Staudinger ligation or azide-alkyne cycloadditions, to attach reporter molecules like fluorophores or other cargo. This dual nature—a biologically active core and a bioorthogonal handle—positions the compound as a powerful tool for target identification, visualization of biological processes, and the development of targeted therapeutic strategies.
Prospective Avenues for Synthetic Innovation (e.g., Nanocatalyst-Mediated Synthesis)
Traditional synthesis of related azidomethyl nucleosides has been achieved through multi-step processes, often involving the conversion of a hydroxymethyl precursor to a tosyl or bromo intermediate, followed by displacement with an azide salt. While effective, these methods can sometimes require harsh conditions or involve multiple purification steps.
A promising avenue for synthetic innovation lies in the application of nanocatalysis. Nanocatalysts are increasingly being explored in organic synthesis to enhance reaction efficiency, selectivity, and sustainability. For instance, titanium dioxide nanoparticles (TiO₂-NPs) have been successfully employed as a safe, eco-friendly, and non-toxic catalyst in the Biginelli synthesis of other pyrimidine derivatives. This approach not only saves time but also reduces the use of chemical reagents.
Future research could focus on developing a nanocatalyst-mediated synthesis for this compound. Such a strategy might involve:
One-Pot Reactions: Designing a process where the pyrimidine core is assembled and functionalized in a single reaction vessel, catalyzed by nanoparticles.
Enhanced Selectivity: Utilizing the unique surface properties of nanocatalysts to achieve regioselective introduction of the azidomethyl group, minimizing the formation of byproducts.
Green Chemistry Principles: Employing recyclable nanocatalysts and environmentally benign solvents to create a more sustainable synthetic route compared to classical methods.
The incorporation of nanocatalysis could play a crucial role in making this and related compounds more accessible for widespread research and application.
Emerging Applications in Advanced Chemical Biology and Functional Materials
The unique bifunctional nature of this compound opens up a range of emerging applications in chemical biology and materials science.
Advanced Chemical Biology: The primary application in this field is its use as a probe for "click chemistry," a set of bioorthogonal reactions that proceed with high efficiency in biological environments. The azide group can participate in several such reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Target Identification and Validation: If the pyrimidine-2,4-diamine core binds to a specific protein (e.g., a kinase or dihydrofolate reductase), the compound can be used to "fish" for that protein in a complex cellular lysate. After binding, an alkyne-tagged probe can be "clicked" onto the azide, allowing for isolation and identification of the target protein.
Metabolic Labeling and Imaging: The compound could be used for metabolic labeling of nucleic acids. If incorporated into DNA or RNA, the azide handle provides a site for attaching fluorescent dyes, enabling the visualization of DNA replication or RNA synthesis in living cells.
Targeted Drug Delivery: The molecule can act as a building block. The pyrimidine core could target cancer cells, and the azide handle could be used to attach a potent cytotoxic drug via a clickable linker, leading to a highly targeted antibody-drug conjugate-like therapeutic.
Functional Materials: The same click chemistry principles extend to materials science.
Bioactive Surfaces: The compound can be immobilized on surfaces (e.g., medical implants, biosensor chips) via the azide group. This would create a surface functionalized with a biologically active molecule, potentially modulating cellular adhesion or serving as a capture agent for specific biomolecules.
Smart Polymers: By incorporating this compound into a polymer chain using azide-alkyne ligation, it is possible to create advanced functional materials. These materials could possess specific biological recognition properties, leading to applications in areas like controlled release drug delivery systems or stimuli-responsive hydrogels.
Addressing Challenges and Exploring New Opportunities in Bioorthogonal Chemistry
The utility of this compound is intrinsically linked to the state of bioorthogonal chemistry. While powerful, the field faces ongoing challenges and is ripe with new opportunities.
Challenges:
Reaction Kinetics and Biocompatibility: The first-generation azide-based bioorthogonal reaction, the Staudinger ligation, suffers from slow reaction kinetics. The subsequent development of CuAAC offered much faster rates but introduced the issue of copper toxicity in living systems, although advances in stabilizing ligands have mitigated this concern.
Probe-Induced Perturbations: While the azide group itself is very small, the reaction partner (e.g., a bulky cyclooctyne (B158145) for SPAAC) can be sterically demanding and potentially perturb the biological system or the function of the molecule it is attached to.
New Opportunities:
Faster and More Orthogonal Reactions: The development of SPAAC using strained alkynes like cyclooctynes eliminated the need for a toxic metal catalyst for many applications. The field continues to evolve, with the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes now recognized as the fastest bioorthogonal reaction, offering kinetics several orders of magnitude higher than SPAAC. The opportunity lies in developing mutually orthogonal reaction pairs, where an azide-alkyne reaction can proceed in a cell without interfering with a simultaneous tetrazine-alkene reaction, allowing for multi-target labeling.
In Vivo Applications: A major frontier is the application of bioorthogonal chemistry within living organisms for diagnostics and therapy. The small, stable, and abiotic nature of the azide group makes this compound an excellent candidate for such in vivo studies, where its reaction partner could be delivered systemically to react at a specific site of interest.
Expanding the Toolkit: There is a continuous drive to discover new bioorthogonal reactions. As new chemistries emerge, the utility of azide-bearing probes like this compound will expand, allowing researchers to ask and answer increasingly complex questions in biology and medicine.
Interactive Data Table: Comparison of Azide-Based Bioorthogonal Reactions
| Reaction Name | Typical Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Feature |
| Staudinger Ligation | Azide + Triphenylphosphine | ~0.002 | First widely used bioorthogonal reaction; slow kinetics. |
| Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | 1 - 100 | Fast and high-yielding; requires a copper catalyst. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., DIFO) | ~0.1 | Copper-free, suitable for live-cell imaging. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., BARAC) | ~1.0 | Improved kinetics over early strained alkynes. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
